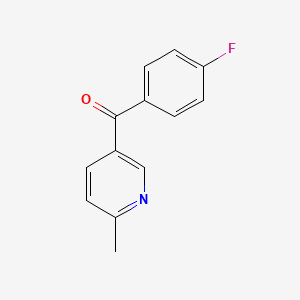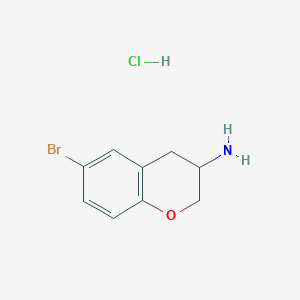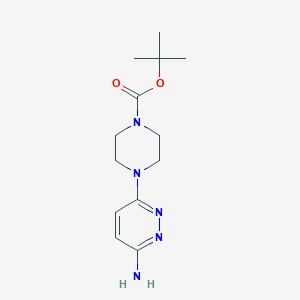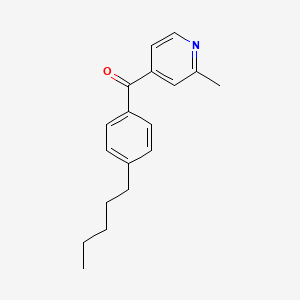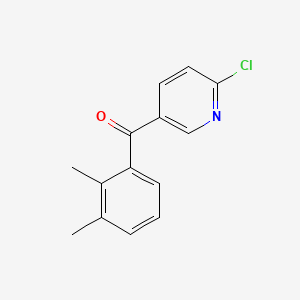![molecular formula C16H22Cl3N3O B1392339 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride CAS No. 1187929-05-0](/img/structure/B1392339.png)
1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride
Overview
Description
1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride is a chemical compound of interest in various fields of research and industry It features a piperazine ring, a methoxypyridine, and phenyl groups, contributing to its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride can be synthesized through multiple steps, usually starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-(Pyridin-4-ylmethoxy)-benzaldehyde: : This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with 4-pyridylmethanol in the presence of a base like potassium carbonate (K₂CO₃) and a suitable solvent such as dimethylformamide (DMF).
Reduction of the Aldehyde to Alcohol: : Using a reducing agent like sodium borohydride (NaBH₄) to convert the aldehyde group to an alcohol.
Formation of 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine: : This can be achieved by reacting the intermediate with piperazine in the presence of a catalyst or activating agent such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF).
Formation of Trihydrochloride Salt: : The resulting compound is then treated with hydrochloric acid (HCl) to form the trihydrochloride salt.
Industrial Production Methods: For industrial-scale production, similar synthetic routes are utilized but optimized for yield, cost, and environmental considerations. This includes the use of continuous flow reactors, automated synthesis platforms, and bulk handling of reagents to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: : Can be oxidized at the phenyl or pyridine rings, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reduction at the methoxypyridine or phenyl groups, typically using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: : Nucleophilic or electrophilic substitutions on the pyridine or phenyl rings, using reagents such as halogens (e.g., bromine, chlorine) or alkylating agents (e.g., alkyl halides).
Oxidation: : KMnO₄ in acidic or neutral conditions, CrO₃ in acetic acid.
Reduction: : Hydrogen gas (H₂) with Pd/C catalyst, NaBH₄ in methanol.
Substitution: : Bromine (Br₂) in chloroform, alkyl halides in the presence of bases like K₂CO₃.
Oxidation: : Formation of corresponding phenols, carboxylic acids, or quinones.
Reduction: : Formation of reduced methoxypyridine or phenyl derivatives.
Substitution: : Introduction of halogen or alkyl groups on the pyridine or phenyl rings.
Scientific Research Applications
Biology: In biological research, 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride is used as a tool compound to study receptor-ligand interactions, protein binding, and enzyme activity, contributing to understanding of biochemical pathways.
Medicine: This compound is explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antitumor activities. It is studied in the development of new drugs targeting various diseases and conditions.
Industry: In the industrial sector, it finds applications in the production of specialty chemicals, additives, and materials, leveraging its unique chemical properties for enhancing product performance.
Mechanism of Action
1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride exerts its effects through multiple mechanisms. It can interact with specific molecular targets such as receptors, enzymes, and proteins, modulating their activity and signaling pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular responses and physiological outcomes.
Comparison with Similar Compounds
Compared to similar compounds, 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride stands out due to its distinctive structural features and reactivity. Similar compounds include:
4-(Pyridin-4-ylmethoxy)-benzaldehyde: : Shares the methoxypyridine and phenyl groups but lacks the piperazine moiety.
1-(4-Methoxyphenyl)piperazine: : Contains the methoxyphenyl and piperazine groups but not the pyridine ring.
4-(Piperazin-1-yl)pyridine: : Features the pyridine and piperazine rings but lacks the methoxyphenyl group.
Each of these compounds has its unique set of properties and applications, but this compound offers a combination of features that make it particularly versatile in various scientific and industrial contexts.
Properties
IUPAC Name |
1-[4-(pyridin-4-ylmethoxy)phenyl]piperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.3ClH/c1-3-16(20-13-14-5-7-17-8-6-14)4-2-15(1)19-11-9-18-10-12-19;;;/h1-8,18H,9-13H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVSNZQWSNEZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3=CC=NC=C3.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



